molecular formula C20H18BrN3OS B11610925 (7Z)-7-(3-bromobenzylidene)-3-(3,4-dimethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(3-bromobenzylidene)-3-(3,4-dimethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11610925
M. Wt: 428.3 g/mol
InChI Key: KBXGBDCZFXPPAK-ZDLGFXPLSA-N
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Description

(7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: is a complex organic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazines This compound is characterized by its unique structure, which includes a bromophenyl group and a dimethylphenyl group attached to a thiazolo-triazine core

Preparation Methods

The synthesis of (7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolo-Triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolo-triazine core.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated precursor and a suitable catalyst.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached via a coupling reaction, which may involve the use of palladium catalysts and specific ligands to ensure high yield and selectivity.

Industrial production methods for this compound would likely involve optimization of these steps to ensure scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

(7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound’s interactions with biological macromolecules are of interest for understanding its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism by which (7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to (7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE include other thiazolo-triazine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of (7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE lies in its specific combination of bromophenyl and dimethylphenyl groups, which confer distinct chemical and biological properties.

List of Similar Compounds

  • (7Z)-7-[(3-CHLOROPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
  • (7Z)-7-[(3-FLUOROPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
  • (7Z)-7-[(3-IODOPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

These compounds differ in the halogen substituent on the phenyl group, which can significantly affect their reactivity and applications.

Properties

Molecular Formula

C20H18BrN3OS

Molecular Weight

428.3 g/mol

IUPAC Name

(7Z)-7-[(3-bromophenyl)methylidene]-3-(3,4-dimethylphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H18BrN3OS/c1-13-6-7-17(8-14(13)2)23-11-22-20-24(12-23)19(25)18(26-20)10-15-4-3-5-16(21)9-15/h3-10H,11-12H2,1-2H3/b18-10-

InChI Key

KBXGBDCZFXPPAK-ZDLGFXPLSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC(=CC=C4)Br)/S3)C

Canonical SMILES

CC1=C(C=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC(=CC=C4)Br)S3)C

Origin of Product

United States

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